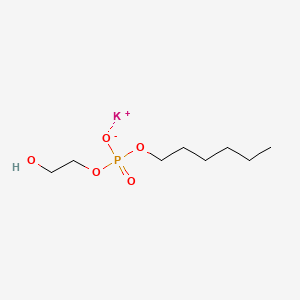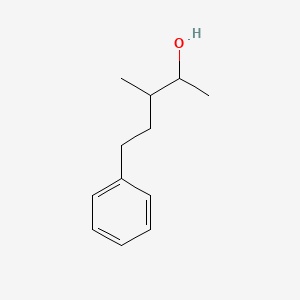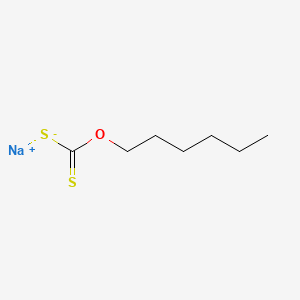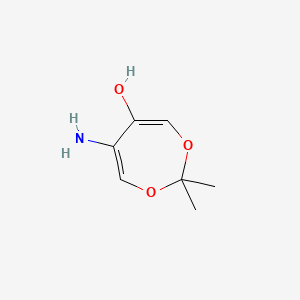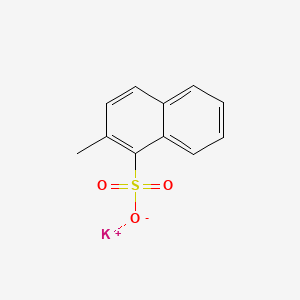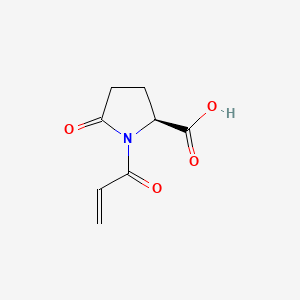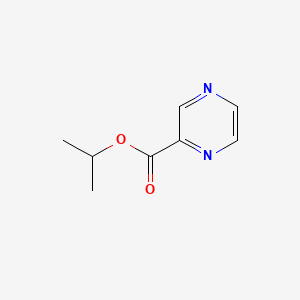
Ethyl 4-(methylsulfanyl)benzyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(methylsulfanyl)benzyl sulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of a benzyl group substituted with a methylsulfanyl group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-(methylsulfanyl)benzyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-(methylsulfanyl)benzyl chloride with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Another method involves the use of a one-pot thiol-free synthetic approach, where benzyl halides are converted into unsymmetrical sulfides via a one-pot operation. This strategy avoids the formation of byproducts, usage of transition metal catalysts, and toxic solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency, yield, and cost-effectiveness. Industrial production may also incorporate advanced purification techniques to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(methylsulfanyl)benzyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The benzyl position is particularly reactive, allowing for substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles such as Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide form.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(methylsulfanyl)benzyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of ethyl 4-(methylsulfanyl)benzyl sulfide involves its interaction with molecular targets through its sulfide group. The compound can undergo oxidation to form reactive intermediates, which can then interact with biological molecules. These interactions may involve the formation of covalent bonds with proteins or nucleic acids, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl methyl sulfide: Similar structure but lacks the ethyl group.
Dibenzyl sulfide: Contains two benzyl groups instead of one benzyl and one ethyl group.
Diaryl sulfides: Contain two aryl groups instead of benzyl and ethyl groups.
Uniqueness
Ethyl 4-(methylsulfanyl)benzyl sulfide is unique due to the presence of both a benzyl and an ethyl group, which imparts distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C10H14S2 |
|---|---|
Peso molecular |
198.4 g/mol |
Nombre IUPAC |
1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C10H14S2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3 |
Clave InChI |
KINVURABIBQVRK-UHFFFAOYSA-N |
SMILES canónico |
CCSCC1=CC=C(C=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


